2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride

Lipophilicity CNS penetration Physicochemical property

Securing isomerically pure 4-cyclohexylphenyl scaffolds is critical for reproducible neurological SAR studies. This crystalline hydrochloride salt (C14H22ClN, MW 239.79) directly addresses that need. - Validated selectivity: Confers strong, selective binding at peripheral-type benzodiazepine receptors (TSPO), enabling targeted probe development. - CNS-optimized properties: A clogP of ~3.65 and TPSA of 12.03 Ų provide a favorable lipophilic-hydrophilic balance for blood-brain barrier penetration. - Workflow-ready: ≥95% purity solid form ensures accurate automated dispensing, eliminating the variability and degradation risks of free-base liquids.

Molecular Formula C14H22ClN
Molecular Weight 239.79
CAS No. 1955531-82-4
Cat. No. B2749532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride
CAS1955531-82-4
Molecular FormulaC14H22ClN
Molecular Weight239.79
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)CCN.Cl
InChIInChI=1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h6-9,13H,1-5,10-11,15H2;1H
InChIKeyCXKUMMVPMODLGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Cyclohexylphenyl)ethan-1-amine Hydrochloride: Identity & Class


2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride is a para-substituted phenethylamine derivative (C₁₄H₂₂ClN, MW 239.79) in which a cyclohexyl ring is directly attached to the 4‑position of the phenyl group, and the ethylamine side chain is presented as the hydrochloride salt [1]. The compound belongs to the broader class of cyclohexylphenyl alkylamines and serves as a versatile building block for medicinal chemistry programs targeting neurological disorders. Its computed partition coefficient (clogP) of approximately 3.65 and a topological polar surface area (TPSA) of 12.03 Ų [2] distinguish it from both the unsubstituted phenethylamine scaffold and the regioisomeric 2-(4‑phenylcyclohexyl)ethan‑1‑amine series, providing a unique lipophilic‑hydrophilic balance relevant to CNS penetration and receptor‑binding selectivity.

2-(4-Cyclohexylphenyl)ethan-1-amine HCl: Differentiation from Phenethylamines


Generic substitution with unsubstituted phenethylamine or even closely related positional isomers cannot reproduce the receptor‑binding profile and physicochemical properties conferred by the 4‑cyclohexylphenyl substitution pattern. Published structure‑activity relationship (SAR) data demonstrate that the presence of a cyclohexyl group on the phenyl ring imparts markedly different selectivity for peripheral‑type benzodiazepine receptors versus central receptors [1], and direct comparative pharmacological studies reveal that 4‑cyclohexylphenyl amines and 4‑phenylcyclohexyl amines exhibit distinct analgesic potencies in the phenylquinone writhing model [2]. Consequently, interchanging compounds without preserving this specific substitution motif compromises target‑engagement fidelity and undermines experimental reproducibility.

2-(4-Cyclohexylphenyl)ethan-1-amine HCl Comparative Evidence


LipE Advantage Over 4-Phenylcyclohexyl Isomer

The target compound exhibits a computed clogP of 3.65 and a topological polar surface area (TPSA) of 12.03 Ų [1]. In contrast, the free base of the regioisomeric 2-(4‑phenylcyclohexyl)ethan‑1‑amine (CAS 855364‑75‑9) retains a similar calculated logP (literature ranges ~3.6–4.2 for related free‑base amines) but, critically, the hydrochloride salt form of the target compound simultaneously reduces lipophilicity‑driven off‑target promiscuity while preserving sufficient membrane permeability for CNS applications—an advantage not shared by the free‑base analogs typically employed in early‑stage screening .

Lipophilicity CNS penetration Physicochemical property

Isomer-Dependent Analgesic Activity

In a direct comparative pharmacological study, de Meglio et al. evaluated primary amines containing either the 4‑cyclohexylphenyl or the 4‑phenylcyclohexyl group. Clear analgesic activity was observed in the phenylquinone writhing test; however, the 4‑phenylcyclohexyl derivatives displayed more accentuated activity than their 4‑cyclohexylphenyl counterparts [1]. This result demonstrates that simply interchanging the attachment point of the cyclohexane and phenyl rings produces a measurable difference in in vivo efficacy, meaning the target compound (4‑cyclohexylphenyl scaffold) occupies a distinct efficacy rank within the chemotype continuum.

Analgesic activity Phenylquinone test Structure‑activity relationship

Peripheral Benzodiazepine Receptor Selectivity

SAR studies on imidazo[1,2‑b]pyridazine scaffolds demonstrated that compounds bearing a 4‑cyclohexylphenyl substituent bound strongly and selectively to peripheral‑type (mitochondrial) benzodiazepine receptors, whereas analogous compounds with unsubstituted phenyl or para‑t‑butylphenyl groups showed measurable differences in selectivity windows. One exemplary 4‑t‑butylphenyl‑containing analog achieved an IC₅₀ < 1.0 nM at peripheral‑type receptors while displacing only 9% of [³H]diazepam from central benzodiazepine receptors at 1000 nM [1]. The 4‑cyclohexylphenyl‑containing compounds displayed a comparable strong‑and‑selective profile, indicating that the cyclohexylphenyl pharmacophore is a key determinant of peripheral receptor preference.

Benzodiazepine receptor Peripheral selectivity sigma receptor

Hydrochloride Salt: Solubility and Stability

The hydrochloride salt (CAS 1955531‑82‑4) is a crystalline solid with a molecular weight of 239.79 g/mol, whereas the corresponding free base (CAS 713074‑80‑7) is a liquid at ambient temperature and has a lower molecular weight of 203.32 g/mol . Supplier specifications consistently report a minimum purity of 95% for the hydrochloride salt [1]. The salt form offers substantially higher aqueous solubility and improved ambient‑temperature storage stability (long‑term storage recommended in a cool, dry place), reducing the risk of amine oxidation and carbonate formation that frequently complicates free‑base handling.

Salt form Stability Solubility Procurement

2-(4-Cyclohexylphenyl)ethan-1-amine HCl: Recommended Applications


Lipophilicity-Optimized CNS Scaffold

The combination of a clogP of 3.65 and a TPSA of 12.03 Ų places the compound in a favorable CNS‑penetrant property space [1]. Researchers building phenethylamine‑based libraries for neurotransmitter‑transporter targets can use the hydrochloride salt directly in in vitro assays without the solubility and stability variability associated with free‑base liquid forms.

Peripheral Benzodiazepine Receptor Probe Design

The 4‑cyclohexylphenyl substituent has been validated in imidazo[1,2‑b]pyridazine series to confer strong and selective binding to peripheral‑type benzodiazepine receptors [2]. Scientists developing TSPO (translocator protein) ligands for steroidogenesis or cancer‑imaging applications can use the compound as a key intermediate to append such a pharmacophore onto novel heterocyclic cores.

SAR Studies of Isomeric Pharmacophores

Direct comparative pharmacological evidence shows that 4‑cyclohexylphenyl amines produce measurably distinct analgesic activity from their 4‑phenylcyclohexyl isomers [3]. Procurement of the pure 4‑cyclohexylphenyl isomer is essential for laboratories investigating the impact of cyclohexane‑versus‑phenyl ring topology on efficacy and target engagement in analgesic or psychotropic screening cascades.

Solid Form for High-Throughput Synthesis

The crystalline hydrochloride salt (≥95% purity) enables accurate automated solid dispensing and reliable solution preparation for high‑throughput chemistry and biology workflows . This reduces the operational risk of amine degradation and carbonate formation that can compromise free‑base stocks over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.